1,8-Naphthosultam
Overview
Description
1,8-Naphthosultam, also known as 1,8-Naphthalenesultam, is a heterocyclic organic compound with the molecular formula C₁₀H₇NO₂S. It consists of a naphthalene ring system fused with a sultam group. This compound is notable for its applications in various fields, including organic synthesis, medicinal chemistry, and materials science .
Mechanism of Action
Target of Action
The primary target of 1,8-Naphthosultam is the penicillin-binding protein 2a (PBP2a), which plays a crucial role in bacterial cell wall synthesis . This compound has been identified as a novel PBP2a-binding pharmacophore, making it a potential candidate for the treatment of methicillin-resistant Staphylococcus aureus (MRSA) infections .
Mode of Action
This compound interacts with its target, PBP2a, by binding to it . This binding inhibits the normal function of PBP2a, which is essential for bacterial cell wall synthesis. The disruption of this process leads to the death of the bacteria, thereby exerting its antibacterial effect .
Biochemical Pathways
It is known that the compound interferes with the bacterial cell wall synthesis pathway by targeting pbp2a . This disruption can lead to downstream effects such as bacterial cell lysis and death.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of bacterial cell wall synthesis. By binding to PBP2a, this compound inhibits this crucial process, leading to bacterial cell death .
Biochemical Analysis
Biochemical Properties
The 1,8-Naphthosultamyl group in 1,8-Naphthosultam has been found to interact with PBP2a, a penicillin-binding protein .
Molecular Mechanism
The molecular mechanism of this compound involves binding to PBP2a, a penicillin-binding protein . This binding could potentially inhibit the function of PBP2a, thereby disrupting the synthesis of the bacterial cell wall and exerting an antibacterial effect .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,8-Naphthosultam can be synthesized through the reaction of 1-naphthylamine-8-sulfonic acid with phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃) in the presence of a proton acceptor . The reaction typically involves heating the mixture to facilitate the formation of the sultam ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of efficient purification techniques, such as recrystallization, is essential to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
1,8-Naphthosultam undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sultam group to an amine group.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are employed.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
1,8-Naphthosultam has a wide range of applications in scientific research:
Organic Synthesis: It serves as a reagent in the synthesis of various organic compounds.
Medicinal Chemistry: The compound is used as a pharmacophore in the development of anti-methicillin-resistant Staphylococcus aureus (MRSA) agents.
Materials Science: It is utilized in the development of fluorescent dyes and optical materials.
Biological Research: The compound’s derivatives are studied for their potential use in bioimaging and as molecular probes.
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthalimide: Another naphthalene derivative with applications in fluorescent dyes and bioimaging.
1,8-Naphthalic Anhydride: Used in the synthesis of various organic compounds and as a precursor to dyes and pigments.
Uniqueness of 1,8-Naphthosultam
This compound is unique due to its sultam group, which imparts distinct chemical reactivity and biological activity. Its ability to act as a PBP2a-binding pharmacophore makes it particularly valuable in the development of anti-MRSA agents .
Properties
IUPAC Name |
2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene 2,2-dioxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S/c12-14(13)9-6-2-4-7-3-1-5-8(11-14)10(7)9/h1-6,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOBYPSNNFBRLIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)NS(=O)(=O)C3=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90209060 | |
Record name | 2H-Naphth(1,8-cd)isothiazole 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90209060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
603-72-5 | |
Record name | 2H-Naphth[1,8-cd]isothiazole, 1,1-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=603-72-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Naphth(1,8-cd)isothiazole 1,1-dioxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603725 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-Naphth(1,8-cd)isothiazole 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90209060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H-naphth[1,8-cd]isothiazole 1,1-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.142 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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